Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
Overview
Description
Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is an organic compound with the molecular formula C16H23NO2 It is a benzoate ester derivative, characterized by the presence of a piperidine ring substituted with two methyl groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate typically involves the esterification of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium ethoxide in ethanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: 4-(4,4-dimethylpiperidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound is utilized in the development of novel polymers and materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the formulation of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.
Comparison with Similar Compounds
Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(4-methylpiperidin-1-yl)benzoate: Lacks one methyl group on the piperidine ring, resulting in different steric and electronic properties.
Ethyl 4-(4,4-dimethylpiperidin-1-yl)phenylacetate: Contains a phenylacetate group instead of a benzoate group, affecting its reactivity and biological activity.
This compound N-oxide: An oxidized derivative with different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring and the benzoate ester group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-4-19-15(18)13-5-7-14(8-6-13)17-11-9-16(2,3)10-12-17/h5-8H,4,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQBRXZLDJYLMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470058 | |
Record name | Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406233-25-8 | |
Record name | Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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